molecular formula C4F12N2O8S4Zn B105891 Zinc bis(trifluoromethylsulfonyl)imide CAS No. 168106-25-0

Zinc bis(trifluoromethylsulfonyl)imide

Cat. No.: B105891
CAS No.: 168106-25-0
M. Wt: 625.7 g/mol
InChI Key: QEORIOGPVTWFMH-UHFFFAOYSA-N
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Description

Zinc bis(trifluoromethylsulfonyl)imide (Zn[TFSI]₂, CAS: 168106-25-0) is a zinc salt with the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion. Its molecular formula is [(CF₃SO₂)₂N]₂Zn, with a molecular weight of 625.68 g/mol . The compound is a white, moisture-sensitive powder with a melting point of 143–147°C . It is soluble in dichloromethane and water, though its hygroscopic nature necessitates storage under inert conditions .

Zn[TFSI]₂ is widely used as a catalyst in enantioselective organic reactions, including Friedel-Crafts alkylation and Diels-Alder cyclization . It also serves as an electrolyte component in advanced battery systems, such as zinc-metal and lithium-ion batteries, due to its high ionic conductivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc bis(trifluoromethylsulfonyl)imide can be synthesized by reacting lithium bis(trifluoromethanesulfonyl)imide with zinc chloride in an organic solvent under dry, anhydrous conditions . The reaction typically proceeds as follows:

2LiNTf2+ZnCl2Zn(NTf2)2+2LiCl2 \text{LiNTf}_2 + \text{ZnCl}_2 \rightarrow \text{Zn(NTf}_2\text{)}_2 + 2 \text{LiCl} 2LiNTf2​+ZnCl2​→Zn(NTf2​)2​+2LiCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and temperature to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Zinc bis(trifluoromethylsulfonyl)imide is involved in various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Friedel-Crafts Alkylation: Produces alkylated pyrroles.

    Cyclization Reactions: Produces cyclized products from cyclopropanes.

    Nitration Reactions: Produces nitro-aromatic compounds.

Scientific Research Applications

Electrochemical Applications

Energy Storage Systems:
Zinc bis(trifluoromethylsulfonyl)imide is increasingly utilized in energy storage systems, particularly in zinc-based batteries. It acts as an electrolyte additive that enhances the performance and stability of zinc metal anodes. Research indicates that the incorporation of this compound can significantly improve the reversibility of zinc deposition and suppress corrosion reactions, leading to higher charge efficiency and cycling stability in batteries .

Electrochemical Double-Layer Capacitors (EDLCs):
The ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion (TFSI) are recognized for their low viscosity and high electrochemical stability. They are effectively used in EDLCs, where they contribute to improved energy density and power performance . One notable example is the use of N-butyl-N-methyl pyrrolidinium bis(trifluoromethylsulfonyl)imide in these applications.

Catalytic Applications

Friedel-Crafts Alkylation:
this compound serves as a catalyst in enantioselective Friedel-Crafts alkylation reactions involving pyrroles and trifluoromethyl acrylates. This reaction benefits from the compound's ability to facilitate the formation of chiral products with high selectivity . The presence of TFSI enhances the reactivity of substrates, leading to more efficient catalytic processes.

Material Science

Elastomer Composites:
In material science, Zn(Tf2N)2 is used to modify the curing characteristics and mechanical properties of elastomer composites. Studies show that ionic liquids containing TFSI can enhance sulfur vulcanization processes, thereby improving the tensile strength and thermal stability of natural rubber composites . The specific interactions between TFSI ions and rubber matrices allow for better control over crosslink density and overall performance.

Surface Finishing

This compound is also applied in surface finishing processes. Its properties allow for effective surface treatment techniques that enhance the durability and corrosion resistance of metal substrates. The compound facilitates the formation of protective coatings that improve surface characteristics without compromising the underlying material integrity .

Separation Processes

The compound has shown promise in solvent extraction and separation processes due to its ability to form stable complexes with various metal ions. This property is particularly useful in hydrometallurgy for the recovery of valuable metals from ores or waste materials .

Case Studies

Study Application Findings
Ji et al. (2024)Zinc-based batteriesDemonstrated improved reversibility and stability of Zn anodes with TFSI additives, achieving a charge efficiency of ~99.7% .
Smith et al. (2021)Friedel-Crafts alkylationAchieved high enantioselectivity using Zn(Tf2N)2 as a catalyst for pyrrole reactions .
Lee et al. (2020)Elastomer compositesFound significant improvements in tensile strength and thermal stability when incorporating TFSI ionic liquids into rubber matrices .

Mechanism of Action

The mechanism by which Zinc bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its role as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Other Metal TFSI Salts

Metal TFSI salts share the TFSI⁻ anion but differ in cation identity, leading to variations in physicochemical properties and applications.

Property Zn[TFSI]₂ Na[TFSI] Cu[TFSI]
Molecular Weight (g/mol) 625.68 303.14 343.68
Melting Point (°C) 143–147 Not reported Not reported
Physical Form White powder Solid (hygroscopic) Blue solid/liquid
Applications Catalysis, batteries Battery electrolytes Catalysis (inferred)
Stability Moisture-sensitive Reacts with water Very hygroscopic

Key Findings :

  • Zn[TFSI]₂ has a higher molecular weight than Na[TFSI] or Cu[TFSI], influencing its solubility and ionic mobility in electrolytes .
  • Unlike Cu[TFSI], which exhibits hygroscopicity and variable physical states, Zn[TFSI]₂ maintains a stable solid form under inert storage .

Comparison with Other Zinc Salts

Zinc salts with different anions exhibit distinct electrochemical and catalytic behaviors:

Salt Anion Molecular Weight (g/mol) Key Properties Applications
Zn[TFSI]₂ TFSI⁻ 625.68 High ionic conductivity, moisture-sensitive Batteries, catalysis
Zn(OTf)₂ (Triflate) CF₃SO₃⁻ 363.54 Hygroscopic, amorphous Lewis acid catalysis
Zn[BETI]₂ (C₂F₅SO₂)₂N⁻ ~749 (estimated) Larger anion size, lower conductivity High-temperature batteries (inferred)
Zn[FSI]₂ (FSO₂)₂N⁻ ~325 (estimated) Smaller anion, higher ion mobility Fast-charging batteries

Key Findings :

  • TFSI⁻’s delocalized charge enhances Zn[TFSI]₂’s stability and conductivity compared to smaller anions like triflate (OTf⁻) .
  • Zn[BETI]₂ and Zn[FSI]₂ are tailored for niche applications, such as high-temperature or fast-charging batteries, but lack the broad catalytic utility of Zn[TFSI]₂ .

Comparison with Ionic Liquids Containing TFSI⁻

Ionic liquids (ILs) with TFSI⁻ anions but organic cations differ significantly from Zn[TFSI]₂:

Compound Cation Molecular Weight (g/mol) Applications
Zn[TFSI]₂ Zn²⁺ 625.68 Batteries, catalysis
[Pyrr₁₄][TFSI] N-butyl-N-methylpyrrolidinium 422.41 CO₂ transport membranes
EMIM[TFSI] 1-Ethyl-3-methylimidazolium 391.31 Electrolyte solvent

Key Findings :

  • ILs like [Pyrr₁₄][TFSI] and EMIM[TFSI] are liquid at room temperature, enabling use in flexible electrolytes, whereas Zn[TFSI]₂ requires dissolution in solvents .
  • Zn[TFSI]₂ composites with ILs enhance CO₂ separation efficiency in membranes, leveraging synergistic ion-pair interactions .

Biological Activity

Zinc bis(trifluoromethylsulfonyl)imide (Zn(TFSI)₂) is a compound that has garnered interest for its potential applications in various fields, including catalysis and battery technology. This article explores the biological activity of Zn(TFSI)₂, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

Chemical Structure and Properties

Zn(TFSI)₂ is characterized by its unique bis(trifluoromethylsulfonyl)imide anion, which contributes to its solubility and reactivity. The chemical formula is represented as:

Zn TFSI 2=Zn2++2TFSI\text{Zn TFSI }_2=\text{Zn}^2++2\cdot \text{TFSI}^-

The TFSI anion is known for its weakly coordinating properties, which can influence the behavior of the compound in biological and chemical systems .

One of the significant aspects of Zn(TFSI)₂ is its role as an electrolyte additive in zinc-based batteries. Research indicates that the addition of TFSI can enhance the electrochemical performance by modulating corrosion pathways and promoting uniform zinc deposition . This property is crucial for applications in energy storage, where maintaining the integrity of metal electrodes is essential.

2. Catalytic Activity

Zn(TFSI)₂ has been utilized as a catalyst in various organic reactions, including enantioselective Friedel-Crafts alkylation. The compound's ability to facilitate these reactions suggests potential applications in synthesizing biologically active compounds . The catalytic efficiency can be attributed to the unique interactions between the zinc center and the TFSI anions.

Study 1: Electrolyte Performance in Zinc Batteries

A study published in Nature Communications examined the effects of adding bis(trifluoromethanesulfonyl)imide to zinc sulfate electrolytes. The findings revealed that this additive significantly improved the reversibility of zinc anodes, achieving a high Coulombic efficiency (CE) of approximately 99.7%. This improvement was linked to the formation of a protective interphase that inhibited self-corrosion .

ParameterZnSO₄ ElectrolyteZnSO₄ + HTFSI Electrolyte
Coulombic Efficiency (CE)~95%~99.7%
pH at Zn/electrolyte interface1.571.71

Study 2: Catalytic Applications

In another study focused on organic synthesis, Zn(TFSI)₂ was evaluated for its catalytic properties in Friedel-Crafts reactions. The results indicated that Zn(TFSI)₂ effectively catalyzed reactions with high selectivity and yield, showcasing its potential utility in pharmaceutical applications .

Properties

CAS No.

168106-25-0

Molecular Formula

C4F12N2O8S4Zn

Molecular Weight

625.7 g/mol

IUPAC Name

zinc;bis(trifluoromethylsulfonyl)azanide

InChI

InChI=1S/2C2F6NO4S2.Zn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2

InChI Key

QEORIOGPVTWFMH-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Zn+2]

Pictograms

Irritant

Synonyms

Zinc N,N-bis(trifluoromethylsulfonyl)amide;  Zinc di[bis(trifluoromethylsulfonyl)imide]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Zinc bis(trifluoromethylsulfonyl)imide
Zinc bis(trifluoromethylsulfonyl)imide

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